molecular formula C19H32N2O6S B047005 Acryl-spp CAS No. 119072-36-5

Acryl-spp

Cat. No. B047005
M. Wt: 416.5 g/mol
InChI Key: VTOUEJHZFCIFDO-HNNXBMFYSA-N
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Description

Acryl-spp is a class of compounds that have gained significant attention in the scientific community due to their potential applications in various fields. These compounds are synthesized using a specific method and have been extensively studied for their biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Acryl-spp compounds is not fully understood. However, it is believed that these compounds interact with specific enzymes or proteins in the target organism, leading to the inhibition of their activity. The exact mode of interaction may vary depending on the specific compound and the target organism.

Biochemical And Physiological Effects

Acryl-spp compounds have been shown to have a range of biochemical and physiological effects. These compounds have been shown to inhibit the growth of bacteria, fungi, and viruses, making them promising candidates for the development of new drugs. Additionally, Acryl-spp compounds have been shown to have anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acryl-spp compounds is their high yield during synthesis. Additionally, these compounds have a high degree of stability, making them easy to handle and store. However, there are also limitations to the use of Acryl-spp compounds in lab experiments. For example, the mechanism of action of these compounds is not fully understood, which can make it difficult to design experiments to test their efficacy.

Future Directions

There are several future directions for the study of Acryl-spp compounds. One potential area of research is the development of new drugs based on these compounds. Additionally, there is potential for the use of Acryl-spp compounds in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of Acryl-spp compounds, which could lead to the development of more effective drugs and materials.
Conclusion
Acryl-spp compounds are a promising class of compounds that have potential applications in various fields. These compounds are synthesized using a specific method and have been extensively studied for their biochemical and physiological effects. While there are limitations to the use of Acryl-spp compounds in lab experiments, there are also many future directions for research in this area. Overall, the study of Acryl-spp compounds has the potential to lead to the development of new drugs and materials with unique properties.

Synthesis Methods

Acryl-spp compounds are synthesized using a specific method that involves the reaction of acrylate or acrylic acid with a primary or secondary amine. The reaction results in the formation of an amide bond, which is the backbone of the Acryl-spp compound. The reaction is typically carried out under mild conditions, and the yield of the product is high.

Scientific Research Applications

Acryl-spp compounds have been extensively studied for their potential applications in various fields, including drug discovery, materials science, and biochemistry. These compounds have been shown to have antibacterial, antifungal, and antiviral properties, making them promising candidates for the development of new drugs. Additionally, Acryl-spp compounds have been used as building blocks for the synthesis of novel materials with unique properties.

properties

CAS RN

119072-36-5

Product Name

Acryl-spp

Molecular Formula

C19H32N2O6S

Molecular Weight

416.5 g/mol

IUPAC Name

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-prop-2-enoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H32N2O6S/c1-7-14(23)28-11-10-20-13(22)8-9-21-16(25)15(24)19(5,6)12-27-17(26)18(2,3)4/h7,15,24H,1,8-12H2,2-6H3,(H,20,22)(H,21,25)/t15-/m0/s1

InChI Key

VTOUEJHZFCIFDO-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O

SMILES

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O

Canonical SMILES

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O

synonyms

acryl-S-pantetheine-11-pivalate
acryl-SPP

Origin of Product

United States

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